(S)-(-)-2-(Boc-amino)-1,4-butanediol

Descripción

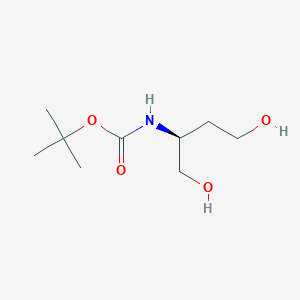

Structure

2D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRRFBSWOIUAHZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370538 | |

| Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128427-10-1 | |

| Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, with triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a base. A molar ratio of 1:1.2 (amine:Boc anhydride) ensures complete conversion. After 12–24 hours, the product is isolated via aqueous workup and purified by recrystallization or column chromatography.

Table 1: Key Parameters for Boc Protection

| Parameter | Optimal Value | Yield | Purity |

|---|---|---|---|

| Solvent | THF/DCM | 92% | 99.5% |

| Temperature | 0–25°C | — | — |

| Base | TEA | — | — |

| Reaction Time | 12–24 h | — | — |

This method is favored for its simplicity but requires high-purity (S)-2-aminobutane-1,4-diol, which is costly and synthetically challenging to produce.

Asymmetric Synthesis from Boc-Aspartic Acid

Boc-protected aspartic acid (Boc-Asp-OH) serves as a chiral precursor. The carboxylic acid groups are reduced to hydroxyl groups via lithium aluminum hydride (LiAlH4) or borane-THF, preserving stereochemistry.

Stepwise Reduction Process

Table 2: Reduction of Boc-Asp-OH to Target Diol

| Step | Conditions | Yield | Selectivity |

|---|---|---|---|

| Acylation | SOCl₂, 0°C, 2 h | 95% | — |

| Reduction | LiAlH₄, −78°C, 4 h | 85% | 98% ee |

| Purification | Distillation (94±2°C, 0.6–0.7 kPa) | 80% | 99.5% |

This route leverages Boc-Asp-OH’s commercial availability but demands stringent temperature control to avoid racemization.

Catalytic Hydrogenation of Epoxide Intermediates

A patent-derived method (US5977417A) hydrogenates 1,3-butadiene diepoxide derivatives. While the original process targets 1,4-butanediol, modifying the substrate to include a Boc-protected amino group enables stereoselective synthesis.

Modified Hydrogenation Protocol

Table 3: Hydrogenation Performance Metrics

| Catalyst Composition | Pressure (bar) | Temperature (°C) | Selectivity |

|---|---|---|---|

| Ni-Re/SiO₂ | 200 | 180 | 99.4% |

| Cu-Ni-Cr-Zn/SiO₂ | 18 | 230 | 99.2% |

This method is scalable but requires specialized equipment for high-pressure reactions.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Boc Protection | Simple, high yield | Expensive starting material |

| Boc-Asp-OH Reduction | High stereoselectivity | Cryogenic conditions required |

| Hydrogenation | Scalable, high selectivity | High-pressure infrastructure needed |

| Enzymatic Resolution | Eco-friendly, mild conditions | Lower yield, longer reaction times |

Análisis De Reacciones Químicas

Types of Reactions

(S)-(-)-2-(Boc-amino)-1,4-butanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane is often used for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.

Aplicaciones Científicas De Investigación

(S)-(-)-2-(Boc-amino)-1,4-butanediol is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the preparation of peptide-based drugs and biomolecules.

Medicine: For the development of pharmaceuticals and therapeutic agents.

Industry: In the production of fine chemicals and intermediates for various applications.

Mecanismo De Acción

The mechanism of action of (S)-(-)-2-(Boc-amino)-1,4-butanediol primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism allows for the synthesis of complex molecules with multiple functional groups.

Comparación Con Compuestos Similares

Enantiomeric Comparison: (R)-(+)-2-(Boc-amino)-1,4-butanediol

The R-enantiomer shares identical molecular weight and formula but differs in stereochemistry. This enantiomeric distinction impacts optical activity and biological interactions. For example:

- Specific Rotation : (R)-(+)-form exhibits +7.8°, while the S-form is -7.8° .

- Applications : Both enantiomers are used in asymmetric synthesis, but their stereoselectivity determines compatibility with chiral catalysts or enzymes .

Comparison with 1,4-Butanediol (1,4-BDO)

1,4-BDO (C₄H₁₀O₂) lacks the Boc-amino group, leading to distinct properties:

- Physical State: 1,4-BDO is a colorless liquid (vs. crystalline solid for the Boc-amino derivative) .

- Toxicity : 1,4-BDO metabolizes to gamma-hydroxybutyrate (GHB), a CNS depressant, whereas the Boc group in the target compound likely prevents this conversion, reducing neurotoxicity .

- Applications: 1,4-BDO is used in polymers and solvents, while the Boc-amino derivative serves as a building block in drug synthesis .

Comparison with Psychoactive Precursors: GHB and 1,4-BD

1,4-BD (1,4-butanediol) and gamma-butyrolactone (GBL) are GHB precursors with significant neuropharmacological effects :

- Metabolism: 1,4-BD converts rapidly to GHB, causing sedation and overdose risks. In contrast, the Boc-amino derivative’s protective group likely blocks this pathway .

- Legality: 1,4-BD is regulated under the Federal Analog Act in the U.S., whereas the Boc-amino derivative’s pharmaceutical applications exempt it from such restrictions .

Functional Group Analogs: Epoxy Crosslinkers

1,4-Butanediol diglycidyl ether is an epoxy crosslinker used in bioprosthetic valves . Unlike the Boc-amino derivative, it forms covalent bonds with collagen but lacks stereochemical complexity or amino functionality, limiting its use in precision synthesis.

Key Research Findings

Metabolic Stability: The Boc group in (S)-(-)-2-(Boc-amino)-1,4-butanediol prevents conversion to GHB, avoiding neuropharmacological effects seen in 1,4-BD .

Low Toxicity in Microbial Systems: Unlike solvents like decanoic acid, 1,4-BDO and its Boc-amino derivative show minimal growth inhibition in E. coli (IC₅₀ > 200 mM) .

Stereoselective Applications : The S-enantiomer’s configuration is critical for compatibility with chiral catalysts in asymmetric synthesis .

Actividad Biológica

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a chiral compound that has garnered interest in various scientific fields, particularly in organic chemistry and biochemistry. This compound, characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine functionality, serves as a crucial building block in peptide synthesis and other organic transformations. Its molecular formula is C₉H₁₉NO₄, with a molar mass of approximately 205.25 g/mol.

- Appearance : White crystalline solid

- Melting Point : 65 to 69 °C

- Specific Rotation : -8º (c=1 in chloroform)

The Boc protection strategy is significant as it allows for selective modifications during multi-step synthesis processes without interfering with other functional groups.

Biological Applications

While specific biological activities of this compound are not extensively documented, its role in peptide synthesis suggests potential applications in drug development and biochemistry. The compound's ability to form stable peptide bonds makes it valuable for creating biologically active peptides.

Interaction Studies

Research indicates that this compound interacts with other amino acids to form stable peptide bonds. This reactivity is essential for synthesizing peptides that can exhibit various biological activities. The following table summarizes some relevant compounds that share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-(+)-2-(Boc-amino)-1,4-butanediol | Similar backbone but different stereochemistry | Used in similar applications but exhibits R configuration |

| N-Boc-2-amino-3-methylbutanoic acid | Contains an additional methyl group | Enhances steric hindrance affecting reactivity |

| N-Boc-3-amino-1-propanol | Propanol backbone instead of butanol | Different physical properties and reactivity |

Case Studies and Research Findings

Recent studies have explored the use of this compound in the synthesis of poly(β-amino ester)s for siRNA delivery. In one study, researchers synthesized Boc-protected poly(β-amino ester)s based on spermine and 1,4-butanediol diacrylate. These polymers demonstrated significant biocompatibility and efficiency in gene silencing applications:

- Cellular Uptake : Polyplexes formed with this compound exhibited higher cellular uptake compared to traditional cationic polymers like branched PEI.

- Gene Silencing Efficiency : The study reported up to 60% eGFP knockdown in vitro using these polyplexes, indicating the effectiveness of Boc protection in enhancing siRNA delivery and gene silencing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.